(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide
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Overview
Description
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide typically involves the reaction of a pyrazine derivative with an amino acid derivative under controlled conditions. One common method includes the use of pyrazine-2-carbohydrazide and an amino acid ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of DNA gyrase.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . The compound may also interact with other molecular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazine-2-carbohydrazone of Pyridoxal 5′-Phosphate: Another pyrazine derivative with different functional groups.
Uniqueness
(S)-2-Amino-3-methyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)10(12)11(17)15-6-9(16)8-5-13-3-4-14-8/h3-5,7,10H,6,12H2,1-2H3,(H,15,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZQQGIVOQSZSG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)C1=NC=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)C1=NC=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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